molecular formula C12H15FN2 B6280693 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine CAS No. 118096-08-5

1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine

Número de catálogo B6280693
Número CAS: 118096-08-5
Peso molecular: 206.3
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(5-Fluoro-1H-indol-3-yl)-2-methylpropan-2-amine, or 5F-MDMB-PICA, is a synthetic cannabinoid that has recently become popular in the scientific research community. It is a potent agonist of the CB1 and CB2 receptors, and has been used in a variety of studies to explore the effects of cannabinoids on the human body. In

Aplicaciones Científicas De Investigación

5F-MDMB-PICA has been used in a variety of scientific research applications, including studies of the effects of cannabinoids on the human body, the effects of cannabinoids on the brain, and the potential therapeutic applications of cannabinoids. It has also been used to study the effects of cannabinoids on inflammation, pain, and anxiety.

Mecanismo De Acción

Target of Action

The primary target of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme enzyme that plays a pivotal role in cancer immune escape . It is induced in response to inflammatory stimuli and promotes immune tolerance through effector T-cell anergy and enhanced Treg function .

Mode of Action

This compound acts as an IDO1 inhibitor . It interacts with IDO1, preventing it from catalyzing the oxidation of L-tryptophan . This inhibition disrupts the immunosuppressive environment that tumors use to evade the immune system .

Biochemical Pathways

The compound affects the kynurenine pathway . Normally, IDO1 catalyzes the initial step of this pathway, oxidizing L-tryptophan and inducing the accumulation of kynurenine metabolites . These metabolites suppress T-cell activity and allow tumor cells to escape immune surveillance . By inhibiting IDO1, the compound prevents the production of these immunosuppressive metabolites .

Pharmacokinetics

The pharmacokinetic properties of this compound are favorable. After dosing, the median time to maximum plasma concentration for the active enantiomer is 1.5–3.0 hours, and the mean elimination half-life is 2 to 4 hours . Urinary recovery of the active enantiomer is low (<1%), indicating that the compound is primarily eliminated through other routes .

Result of Action

The inhibition of IDO1 by this compound disrupts the immunosuppressive environment that tumors rely on for survival . This can lead to enhanced immune response against the tumor cells .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 5F-MDMB-PICA in lab experiments include its availability, its low cost, its potency, and its ability to bind to both the CB1 and CB2 receptors. However, there are some limitations to using 5F-MDMB-PICA in lab experiments, including its short half-life, its potential for abuse, and its potential for causing adverse side effects.

Direcciones Futuras

The potential future directions for 5F-MDMB-PICA research include further exploration of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further research could be conducted on its potential for abuse, its safety and efficacy, and its potential adverse side effects. Finally, further research could be conducted on its potential for use in the treatment of various diseases and conditions.

Métodos De Síntesis

5F-MDMB-PICA is typically synthesized through the reaction of 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-ol with anhydrous hydrogen chloride in dichloromethane. A variety of other reagents and methods can also be used in the synthesis of 5F-MDMB-PICA, including the use of acetic anhydride, ethyl chloroformate, and sodium bicarbonate.

Propiedades

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-fluoro-1H-indol-3-yl)-2-methylpropan-2-amine involves the reaction of 5-fluoro-1H-indole with 2-methylpropan-2-amine in the presence of a suitable catalyst.", "Starting Materials": [ "5-fluoro-1H-indole", "2-methylpropan-2-amine" ], "Reaction": [ "Step 1: Dissolve 5-fluoro-1H-indole in a suitable solvent such as dichloromethane or chloroform.", "Step 2: Add 2-methylpropan-2-amine to the reaction mixture.", "Step 3: Add a suitable catalyst such as trifluoroacetic acid or boron trifluoride etherate to the reaction mixture.", "Step 4: Heat the reaction mixture to reflux for several hours.", "Step 5: Allow the reaction mixture to cool and then extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by column chromatography or recrystallization." ] }

Número CAS

118096-08-5

Fórmula molecular

C12H15FN2

Peso molecular

206.3

Pureza

95

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.